![molecular formula C14H18N6O B4935579 N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 5665-19-0](/img/structure/B4935579.png)
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mécanisme D'action
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which prevents the conversion of GTP to cGMP. This leads to a decrease in the production of cGMP, which is a key signaling molecule in many physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which allows for specific investigation of the role of sGC in various physiological and pathological processes. However, N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has some limitations. It is not stable in aqueous solutions and requires careful handling to maintain its potency. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can also have off-target effects on other heme-containing enzymes.
Orientations Futures
There are several future directions for research on N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of interest is the role of sGC in the regulation of metabolism and energy homeostasis. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, inflammation, and cancer. Further research is needed to explore the potential clinical applications of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors. Additionally, the development of more stable and selective sGC inhibitors will be important for future research.
Méthodes De Synthèse
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by reacting 2-amino-5,6-diaminopyrazine with 2-adamantanone followed by cyclization with nitrous acid. The purity of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to study the role of sGC in the regulation of vascular tone, cardiac function, and inflammation.
Propriétés
IUPAC Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-12(18-14-13(17-11)19-21-20-14)16-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVCFRXRLOVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386331 |
Source


|
| Record name | STK388421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
CAS RN |
5665-19-0 |
Source


|
| Record name | STK388421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

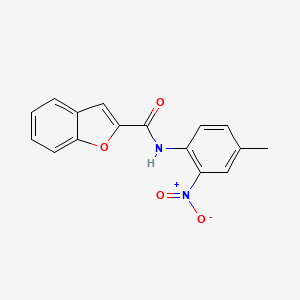
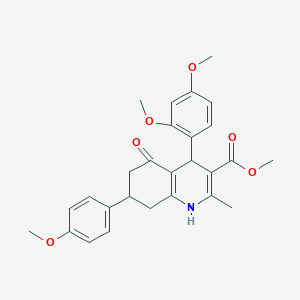
![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
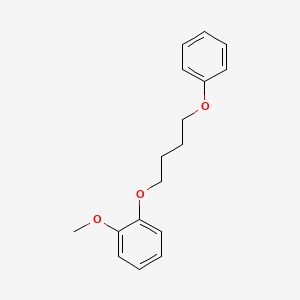
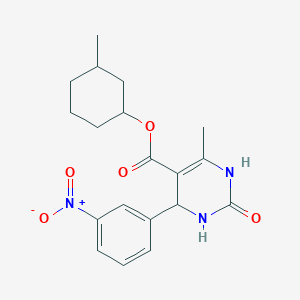
![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)
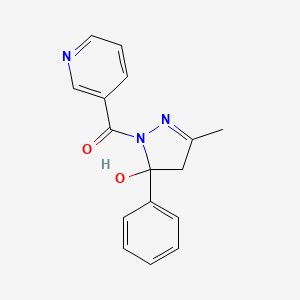
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)